molecular formula C10H15NO B11916692 (S)-2-(Ethylamino)-1-phenylethanol

(S)-2-(Ethylamino)-1-phenylethanol

Cat. No.: B11916692
M. Wt: 165.23 g/mol
InChI Key: XAFJIMVZKZUFPE-SNVBAGLBSA-N
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Description

(S)-2-(Ethylamino)-1-phenylethanol is a chiral amino-alcohol compound of interest in pharmaceutical and organic chemistry research. This enantiomerically pure substance is part of a class of compounds that includes Ethylnorsynephrine . Compounds with this core structure are frequently investigated as potential adrenergic agents or as intermediates in the synthesis of more complex bioactive molecules. The stereochemistry of the (S)-enantiomer is a critical factor for its interaction with biological systems, as it can significantly influence binding affinity and selectivity towards specific receptors. Researchers utilize this chiral building block in asymmetric synthesis and for studying structure-activity relationships (SAR). The mechanism of action for related phenylethanolamine compounds often involves interactions with adrenergic receptors, but the specific pharmacological profile and molecular targets of this compound require further characterization by qualified researchers. In a biochemical context, the structure suggests potential for studies involving enzymes that act on similar substrates, such as alcohol dehydrogenases, which are known to act on phenylethanol derivatives . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-2-(ethylamino)-1-phenylethanol

InChI

InChI=1S/C10H15NO/c1-2-11-8-10(12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1

InChI Key

XAFJIMVZKZUFPE-SNVBAGLBSA-N

Isomeric SMILES

CCNC[C@H](C1=CC=CC=C1)O

Canonical SMILES

CCNCC(C1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 Ethylamino 1 Phenylethanol

Chemical Synthesis Approaches

The asymmetric synthesis of (S)-2-(Ethylamino)-1-phenylethanol can be achieved through several strategic pathways, each offering distinct advantages in terms of stereocontrol and efficiency. These methods primarily revolve around the stereoselective creation of the chiral carbinol center.

Stereoselective Reduction of Ketone Precursors and Analogs

A prevalent strategy for synthesizing chiral β-amino alcohols involves the stereoselective reduction of α-aminoketone precursors. This approach is advantageous as it builds the chiral center in the final step, often with high enantioselectivity.

Asymmetric hydrogenation represents a powerful tool for the enantioselective reduction of prochiral ketones. This method employs chiral catalysts, typically transition metal complexes with chiral ligands, to deliver hydrogen to one face of the ketone selectively. For the synthesis of this compound, a suitable precursor would be 2-(ethylamino)-1-phenylethanone.

The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). Ruthenium and rhodium-based catalysts, in combination with chiral phosphine (B1218219) ligands like BINAP, have been successfully utilized in similar reductions. youtube.com The substrate may require a two-point binding interaction with the metal center to ensure high rigidity in the transition state, leading to excellent stereocontrol. youtube.com The development of novel chiral bidentate ligands continues to expand the scope and efficiency of this methodology. youtube.com

Enzyme-catalyzed reductions also offer a highly selective alternative. (S)-1-phenylethanol dehydrogenase (PEDH), for instance, catalyzes the NADH-dependent reduction of acetophenone (B1666503) to (S)-1-phenylethanol with high stereospecificity. nih.gov While not directly producing the title compound, this demonstrates the potential of enzymatic systems for the asymmetric reduction of similar ketone precursors.

Catalyst/EnzymeSubstrateProduct ConfigurationKey Features
Ru-BINAPProchiral ketone(S) or (R)High enantioselectivity, requires two-point binding.
(S)-1-phenylethanol dehydrogenase (PEDH)Acetophenone(S)-1-phenylethanolHigh stereospecificity, uses NADH as a cofactor. nih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary can be removed and often recovered. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of the precursor, 2-amino-1-phenylethanone.

Prominent chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgsigmaaldrich.com These auxiliaries create a chiral environment around the ketone, influencing the trajectory of the reducing agent to favor the formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched amino alcohol. For example, the reduction of an amide derived from a mandelic acid and a chiral amine using lithium aluminium hydride has been used to establish the stereochemistry in related amino alcohols. rsc.org

Chiral AuxiliaryTypical ReactionStereocontrol Mechanism
Evans' OxazolidinonesAldol, AlkylationFormation of a chelated intermediate directs the approach of the electrophile. researchgate.net
PseudoephedrineAlkylationThe auxiliary shields one face of the enolate. wikipedia.org
(1R,2S)-trans-2-phenyl-1-cyclohexanolEne reactionUsed as a chiral auxiliary in ene reactions of derived glyoxylic acid esters. wikipedia.orgslideshare.net

Nucleophilic Addition Reactions to Carbonyl Compounds with Chiral Reagents

Nucleophilic addition to carbonyl compounds is a fundamental reaction in organic synthesis. masterorganicchemistry.comslideshare.net The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. le.ac.uklibretexts.org When a prochiral aldehyde or ketone is used, the addition of a nucleophile can generate a new stereocenter. libretexts.org

The synthesis of this compound can be envisioned through the addition of an ethylamino-containing nucleophile to benzaldehyde, or the addition of a phenyl-containing nucleophile to a 2-(ethylamino)acetaldehyde derivative. To achieve stereoselectivity, chiral reagents or catalysts are employed.

For instance, a chiral ligand can coordinate to a metal-based nucleophile, influencing its delivery to one face of the carbonyl. Alternatively, the nucleophile itself can be chiral. The rate and reversibility of these additions depend on the basicity of the nucleophile. masterorganicchemistry.com Stronger nucleophiles like organometallic reagents lead to irreversible additions, while weaker nucleophiles can participate in reversible processes. masterorganicchemistry.com

Directed Amination Strategies for 1-Phenylethanol (B42297) Scaffolds

This approach involves the direct introduction of an amino group into a pre-existing 1-phenylethanol scaffold. One such method is a photo-enzymatic cascade. researchgate.net In this system, a photocatalyst mediates the light-driven, aerobic oxidation of racemic 1-phenylethanol to acetophenone. researchgate.net Subsequently, a ω-transaminase enzyme catalyzes the reductive amination of the ketone to the corresponding amine, using an amine donor. researchgate.net By using an (S)-selective ω-transaminase, the (S)-enantiomer of the amine can be preferentially formed.

Another strategy involves the Mitsunobu reaction, where an alcohol is converted to an amine with inversion of configuration. Starting with (R)-1-phenylethanol, treatment with a nitrogen nucleophile (e.g., phthalimide) under Mitsunobu conditions, followed by deprotection, would yield (S)-2-amino-1-phenylethanol. Subsequent N-ethylation would provide the target compound.

Synthesis from Chiral Carboxylic Acid Derivatives

Chiral carboxylic acids and their derivatives are valuable starting materials for the synthesis of enantiomerically pure compounds. rsc.org Mandelic acid, a chiral α-hydroxy acid, is a suitable precursor for this compound.

One reported synthesis involves the amidation of (S)-mandelic acid with ethylamine (B1201723) to form the corresponding amide. rsc.org Subsequent reduction of the amide functionality, typically with a powerful reducing agent like lithium aluminum hydride, yields the desired this compound. rsc.org This method effectively transfers the stereochemistry from the starting carboxylic acid to the final amino alcohol product. The development of catalytic asymmetric methods to synthesize α-chiral carboxylic acids further enhances the utility of this approach. rsc.org

Convergent and Divergent Synthetic Routes to this compound Derivatives

Convergent and divergent synthetic strategies offer versatile pathways to a range of this compound derivatives. In a convergent approach, separate fragments of the molecule are synthesized independently and then combined in the final steps. This method is often efficient and allows for the late-stage introduction of structural diversity.

Divergent synthesis, conversely, begins with a common intermediate that is subsequently modified to produce a library of related compounds. A notable example involves the synthesis of a series of (1R,2S)-N-substituted-2-amino-1-phenylpropan-1-ol derivatives starting from (1R,2S)-norephedrine. This approach has been utilized to create compounds with potential applications as chiral auxiliaries or catalysts.

Key to many of these syntheses is the use of chiral building blocks. For instance, (S)-mandelic acid can be converted to (S)-2-azido-1-phenylethanol, a versatile intermediate for the synthesis of various (S)-amino alcohols, including this compound.

The following table summarizes a selection of synthetic routes to derivatives, highlighting the diversity achievable through these strategies.

Starting MaterialKey TransformationDerivative Class
(S)-Mandelic AcidAzidation and reduction(S)-Amino alcohols
(1R,2S)-NorephedrineN-alkylation/acylation(1R,2S)-N-substituted-2-amino-1-phenylpropan-1-ols
2-Amino-1-phenylethanoneAsymmetric reductionChiral amino alcohols

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. These methods often proceed under mild conditions with high selectivity, reducing the environmental impact.

The asymmetric reduction of a prochiral aminoketone, such as 2-(ethylamino)-1-phenylethanone, is a direct and efficient route to this compound. This transformation is often catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that utilize a nicotinamide (B372718) cofactor (NADH or NADPH).

Several studies have demonstrated the successful application of various enzymes for this purpose. For example, a carbonyl reductase from Candida macedoniensis has been shown to reduce 2-aminoacetophenone (B1585202) derivatives with high enantioselectivity. The reaction's success is often dependent on factors such as the enzyme source, substrate concentration, pH, and temperature. The use of a glucose/glucose dehydrogenase system for cofactor regeneration is a common strategy to drive the reaction to completion.

Kinetic resolution of racemic 2-(ethylamino)-1-phenylethanol using lipases is a widely employed chemoenzymatic strategy. This method relies on the enzyme's ability to selectively acylate or transesterify one enantiomer of the racemic mixture, allowing for the separation of the two.

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a particularly effective catalyst for this purpose. The choice of acyl donor and solvent significantly influences both the reaction rate and the enantioselectivity. For instance, ethyl acetate (B1210297) can serve as both the acyl donor and the solvent, providing high enantiomeric excess (>99%) for the remaining (S)-enantiomer. The acylated (R)-enantiomer can then be easily separated from the unreacted (S)-alcohol.

The following table presents data from a study on the lipase-catalyzed resolution of racemic 2-(ethylamino)-1-phenylethanol.

Lipase SourceAcyl DonorSolventEnantiomeric Excess (e.e.) of (S)-enantiomer
Candida antarctica lipase B (Novozym 435)Ethyl acetateEthyl acetate>99%
Pseudomonas cepacia lipaseVinyl acetateDiisopropyl etherHigh
Candida rugosa lipaseIsopropenyl acetateAcetonitrileModerate

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the in-situ regeneration of cofactors and increased enzyme stability. Various microorganisms, including yeasts and bacteria, have been screened for their ability to asymmetrically reduce 2-(ethylamino)-1-phenylethanone.

Strains of Saccharomyces cerevisiae (baker's yeast) are commonly used and can produce this compound with good to excellent enantioselectivity. Other microorganisms, such as Candida and Pichia species, have also shown promise. The efficiency of the biotransformation can be enhanced by optimizing fermentation conditions, such as media composition, pH, and temperature, and by using resting cells or immobilized cells.

A study employing Saccharomyces cerevisiae for the reduction of the corresponding ketone yielded the (S)-alcohol with high enantiomeric excess.

To overcome the limitations of naturally occurring enzymes, protein engineering techniques are employed to improve their catalytic properties. Site-directed mutagenesis and directed evolution can be used to enhance the enantioselectivity, activity, and stability of ketoreductases and lipases.

For example, by identifying key amino acid residues in the active site of a ketoreductase, mutations can be introduced to better accommodate the substrate and favor the formation of the desired (S)-enantiomer. One study successfully engineered a carbonyl reductase to improve its activity towards bulky-bulky ketones, which are structurally similar to the precursor of this compound. This demonstrates the potential of rational design to tailor enzymes for specific synthetic applications.

Stereochemical Control and Enantiomeric Resolution of S 2 Ethylamino 1 Phenylethanol

Principles of Stereoselective Induction

The synthesis of a specific stereoisomer, such as (S)-2-(Ethylamino)-1-phenylethanol, necessitates the use of stereoselective methods. These strategies guide the reaction to favor the formation of one stereoisomer over others.

Chiral Recognition Mechanisms in Enzymatic Processes

Enzymes are highly effective chiral catalysts due to their intricate three-dimensional structures, which create specific active sites. This specificity allows them to differentiate between enantiomers of a racemic mixture, a phenomenon known as chiral recognition. In the context of producing this compound, enzymes can be employed to selectively react with one enantiomer of a precursor, leaving the desired enantiomer untouched or enriched. This process is driven by the differential binding affinities and reaction rates of the enantiomers within the enzyme's chiral active site. The enzyme's active site interacts with the substrate through a combination of hydrogen bonding, hydrophobic interactions, and steric hindrance, creating a diastereomeric transition state with a lower energy for one enantiomer, thus favoring its conversion.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis is another powerful approach to obtain enantiomerically pure compounds. This method involves reacting a prochiral substrate with a chiral reagent or catalyst to produce diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. For the synthesis of this compound, a common strategy involves the asymmetric reduction of a corresponding prochiral ketone. The use of chiral reducing agents or catalysts, such as those based on chiral ruthenium complexes, can lead to the preferential formation of one diastereomeric intermediate, which can then be converted to the desired (S)-enantiomer. researchgate.net

Enantiomeric Resolution Techniques

When a racemic mixture is synthesized, techniques for separating the enantiomers are required. This process is known as resolution.

Kinetic Resolution Methodologies

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution (EKR) is a highly efficient and environmentally benign method for obtaining enantiomerically pure compounds. nih.gov Lipases and acylases are commonly employed enzymes for this purpose. nih.gov These enzymes catalyze the acylation or deacylation of one enantiomer in a racemic mixture at a much faster rate than the other.

For instance, in the resolution of racemic 2-(ethylamino)-1-phenylethanol, a lipase (B570770) can be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer can then be easily separated. The efficiency of this process is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values indicate a high degree of separation.

Several studies have explored the use of various lipases, such as Candida antarctica lipase B (CALB), for the kinetic resolution of related compounds like 1-phenylethanol (B42297). nih.govnih.gov The choice of solvent, acyl donor, and temperature can significantly impact the enantioselectivity and reaction rate. nih.govnih.govtrdizin.gov.tr For example, using vinyl acetate (B1210297) as the acyl donor is common due to the high enantiomeric excess of the product that can be achieved. mdpi.com The use of immobilized enzymes is also a prevalent strategy to improve enzyme stability and facilitate its reuse. nih.gov

Table 1: Research Findings on Enzymatic Kinetic Resolution of 1-Phenylethanol

EnzymeAcyl DonorSolventTemperature (°C)Enantiomeric Excess (ee) of Product (%)Conversion (%)Enantiomeric Ratio (E)Reference
Novozym 435 (CALB)Vinyl Acetaten-Hexane42>99 (substrate)~50High nih.govtrdizin.gov.tr
Lipase from Burkholderia cepaciaVinyl Acetaten-Heptane/[EMIM][BF4]Not specified98.940.1>200 mdpi.com
Acylase I from Aspergillus melleusVinyl AcetateHexane (B92381)Not specified52 (unreacted alcohol)Not specifiedNot specified nih.govunits.it
Novozym 435 (CALB)Propyl propionateIonic Liquids/scCO24091-9876Not specified nih.gov

Chemical kinetic resolution employs chiral chemical catalysts to achieve the separation of enantiomers. This approach often involves the use of chiral metal complexes or organocatalysts. These catalysts, similar to enzymes, create a chiral environment that favors the reaction of one enantiomer over the other. While effective, chemical methods may sometimes require harsher reaction conditions compared to enzymatic resolutions. The development of highly selective and active chiral catalysts is an ongoing area of research.

Chromatographic Resolution on Chiral Stationary Phases

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov CSPs are designed to interact differently with each enantiomer of a racemic mixture, leading to different retention times and, consequently, their separation. redalyc.org

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most successful and versatile for enantioseparations. nih.govbujnochem.com Cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent enantiorecognition capabilities for a broad range of chiral compounds. nih.gov These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, where the differences in the stability of these complexes result in differential retention.

For the separation of compounds structurally similar to 2-(ethylamino)-1-phenylethanol, such as 1-phenylethanol, various chiral columns have been successfully employed. For example, a Chiralcel OB column was used for the HPLC analysis of (R,S)-1-phenylethanol enantiomers. nih.govresearchgate.net Another study utilized a Lux Cellulose-3 column, which contains cellulose tris(4-methylbenzoate), to achieve baseline chiral separation of (R)- and (S)-1-phenylethanol. mdpi.com

The mobile phase composition plays a critical role in achieving optimal separation. A common mobile phase for chiral separations on polysaccharide-based CSPs is a mixture of a nonpolar solvent like hexane or heptane (B126788) and an alcohol such as isopropanol (B130326) or ethanol. redalyc.orgmdpi.com The addition of a small amount of an acidic or basic modifier, like trifluoroacetic acid, can improve peak shape and resolution. mdpi.com For instance, an optimal mobile phase for separating 1-phenylethanol enantiomers consisted of n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v). mdpi.com

The selection of the appropriate CSP and the optimization of chromatographic conditions, including the mobile phase, flow rate, and column temperature, are essential for achieving high resolution and efficiency in the separation of this compound from its (R)-enantiomer.

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment

Chromatographic Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org Chromatographic techniques are paramount for the quantitative determination of the enantiomeric composition of (S)-2-(Ethylamino)-1-phenylethanol.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying the enantiomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. The choice of the CSP is crucial and often involves derivatives of polysaccharides like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. heraldopenaccess.us

For the analysis of phenylethanolamines, polysaccharide-based CSPs such as Chiralcel OD or Chiralpak AD are frequently employed. researchgate.net The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326), is optimized to achieve baseline separation of the enantiomers. semanticscholar.org Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides strong chromophoric activity. heraldopenaccess.usuma.es The enantiomeric excess is calculated from the relative peak areas of the (S) and (R) enantiomers in the chromatogram. semanticscholar.org The use of HPLC coupled with chiroptical detectors like circular dichroism (CD) can further enhance the analysis by providing simultaneous quantitative and qualitative information. heraldopenaccess.usuma.es

Table 1: Illustrative Chiral HPLC Parameters for Phenylethanolamine Separation

ParameterCondition
Column Chiralcel OD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature Ambient

This table provides a general set of starting conditions; method optimization is typically required for specific applications.

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for determining the enantiomeric excess of this compound. This method is particularly suitable for volatile and thermally stable compounds. Chiral GC columns are often based on cyclodextrin (B1172386) derivatives, which form transient diastereomeric complexes with the enantiomers, leading to their separation. gcms.czchromatographyonline.com

For the analysis of phenylethanolamines, derivatization is often necessary to improve volatility and chromatographic performance. nih.gov A common approach is to react the amino and hydroxyl groups with a suitable derivatizing agent, such as a fluoroacylating reagent, prior to GC analysis. nih.govmdpi.com The separation of the derivatized enantiomers is then achieved on a chiral capillary column. rsc.org Flame ionization detection (FID) is a common detection method due to its high sensitivity for organic compounds. sigmaaldrich.com

Table 2: Example GC Conditions for Chiral Amine Analysis

ParameterCondition
Column Cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB)
Carrier Gas Helium or Hydrogen
Injection Split/Splitless
Temperature Program Optimized ramp from a suitable starting temperature
Detector Flame Ionization Detector (FID)

Note: Derivatization of the analyte is often a prerequisite for successful chiral GC analysis.

Spectroscopic Methods for Absolute and Relative Stereochemical Assignment

While chromatographic techniques excel at determining enantiomeric purity, spectroscopic methods are indispensable for the definitive assignment of the absolute and relative stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for stereochemical analysis, particularly when the enantiomers are converted into diastereomers. This is achieved by reacting the racemic or enantiomerically enriched sample of 2-(ethylamino)-1-phenylethanol with a chiral derivatizing agent (CDA) of known absolute configuration. nih.govunits.itnih.gov The resulting diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric ratio and, in some cases, the assignment of the absolute configuration of the major enantiomer. nih.govunits.it

Common CDAs for amines and alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs. hebmu.edu.cn The formation of diastereomeric esters or amides leads to observable differences in the chemical shifts (Δδ) of protons or other nuclei near the stereogenic center. nih.govunits.itresearchgate.net By analyzing the direction and magnitude of these chemical shift differences, and by comparing them with established models, the absolute configuration of the original enantiomer can be deduced. frontiersin.orgmdpi.com

For example, in the ¹H NMR spectrum of the diastereomeric esters formed from (R)- and (S)-1-phenylethanol with a chiral acid, the methyl protons of the 1-phenylethyl group appear as two distinct doublets. nih.gov The relative integration of these signals provides the enantiomeric ratio. nih.gov

Mass Spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. nih.gov While standard MS is not inherently a chiral technique, it provides crucial structural information through the analysis of fragmentation patterns. nih.govlibretexts.org The fragmentation of phenylethanolamine derivatives typically involves cleavage of the C-C bond alpha to the nitrogen atom and the phenyl group. miamioh.edulibretexts.org

In the mass spectrum of 1-phenylethanol (B42297), a characteristic fragment ion is observed at m/z 107, corresponding to the loss of a methyl group. researchgate.net The molecular ion peak is also typically observed. researchgate.net For 2-phenylethanol, a prominent peak can arise from a McLafferty rearrangement. scribd.com By analyzing the fragmentation patterns, the basic structure of the molecule can be confirmed. nih.gov When coupled with chromatographic techniques (GC-MS or LC-MS), MS provides a powerful tool for both separation and identification. mdpi.com

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. schrodinger.comnih.govresearchgate.net The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution. nih.govyoutube.com This makes VCD an exceptionally powerful tool for the unambiguous determination of the absolute configuration of chiral molecules like this compound, without the need for derivatization or a reference standard of known configuration. schrodinger.comyoutube.com

The process involves measuring the experimental VCD spectrum of the sample and comparing it to a theoretically predicted spectrum for one of the enantiomers. schrodinger.comyoutube.com The theoretical spectrum is calculated using quantum chemical methods, such as density functional theory (DFT). nih.govresearchgate.net A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. schrodinger.com VCD has been successfully applied to determine the absolute configuration of a wide range of chiral molecules, including those with conformational flexibility. nih.govru.nlrsc.org The technique is also sensitive to the formation of intermolecular hydrogen bonds, which can be modeled to improve the accuracy of the spectral prediction. schrodinger.com

Chiroptical Methods for Stereochemical Analysis

Chiroptical spectroscopy encompasses a group of techniques that measure the difference in interaction between a chiral substance and left- and right-circularly polarized light, or the rotation of plane-polarized light. These methods are non-destructive and highly sensitive to the stereochemistry of a molecule.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two closely related chiroptical techniques that provide detailed stereochemical information about a chiral molecule. rsc.org ORD measures the change in optical rotation as a function of the wavelength of light, while CD measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. researchgate.netharvard.edu

A CD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) against the wavelength. It is non-zero only in regions where the molecule absorbs light. The shape, sign (positive or negative), and intensity of CD bands are characteristic of the molecule's three-dimensional structure. For enantiomers, the CD spectra are mirror images of each other. For instance, computational studies on (R)-(+)-1-phenylethanol, a structurally related compound, have been used to predict its electronic circular dichroism (ECD) spectrum. researchgate.netnih.gov The resulting spectrum for the (S)-enantiomer would be expected to show the opposite sign for the CD bands. The analysis of high-resolution ECD spectra can be complex, often influenced by Herzberg-Teller contributions and Duschinsky mixings, which describe the coupling of electronic and vibrational transitions. nih.gov

Polarimetry is a fundamental and widely used technique for the routine analysis of chiral compounds. It measures the rotation of the plane of plane-polarized light when it passes through a solution of a chiral substance. The magnitude and direction of this rotation are used to determine the specific rotation [α], a characteristic physical property of a chiral molecule under a specific set of conditions (temperature, wavelength, solvent, and concentration).

The specific rotation is calculated using the Biot equation:

[α]λT = α / (l × c)

where:

[α] is the specific rotation

T is the temperature

λ is the wavelength of the light (commonly the sodium D-line at 589 nm)

α is the observed rotation

l is the path length of the polarimeter cell in decimeters (dm)

c is the concentration of the solution in grams per milliliter (g/mL)

For an enantiomerically pure sample, the specific rotation is a constant value. For this compound, a negative specific rotation would be expected, as is common for many (S)-enantiomers in this structural class. For example, the related compound (S)-(-)-1-phenylethanol has a specific rotation of -45° (c=5 in methanol). sigmaaldrich.comthermofisher.com The specific rotation of a mixture of enantiomers can be used to determine the enantiomeric excess (% ee) of the sample. nih.gov

Below is a table of specific rotation values for compounds structurally related to this compound, illustrating the typical data obtained from polarimetry.

Compound NameSpecific Rotation ([α])Conditions
(S)-(-)-1-Phenylethanol-45.0 ± 1.0°c=5 in methanol, 20°C, 589 nm
(R)-(-)-2-Amino-1-phenylethanol-43°c=2 in Ethanol

This table presents data for structurally related compounds due to the absence of published specific rotation data for this compound.

Applications of S 2 Ethylamino 1 Phenylethanol in Complex Chemical Synthesis

As a Chiral Precursor in Pharmaceutical Synthesis

The phenylethanolamine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of many biologically active compounds. wikipedia.org The specific enantiomer, (S)-2-(Ethylamino)-1-phenylethanol, provides a pre-defined stereochemistry that is often crucial for pharmacological activity, allowing for more direct and efficient synthetic routes to enantiomerically pure drug candidates.

Building Block for Beta-Adrenergic Receptor Agonists and Other Drug Candidates

The phenylethanolamine structure is the backbone of numerous beta-adrenergic receptor agonists, a class of drugs used to treat conditions like asthma and certain cardiovascular diseases. wikipedia.orgdrugbank.com The stereochemistry of these molecules is critical; for many phenylethanolamine-based drugs, the biological activity resides primarily in one enantiomer. nih.gov this compound provides the essential chiral framework for agonists targeting β-receptors. medchemexpress.commedchemexpress.com For instance, derivatives of 2-amino-1-phenylethanol (B123470) have been synthesized and screened for antimalarial activity against Plasmodium falciparum. medchemexpress.com The development of novel phenylethanolamine derivatives is an active area of research for creating potent and selective β-adrenergic receptor agonists. nih.gov Structural modifications to the phenylethanolamine skeleton can result in compounds with selectivity for different beta-receptor subtypes (β1, β2, or β3). nih.gov

Table 1: Examples of Drug Classes and Candidates Based on the Phenylethanolamine Scaffold
Drug Class/Candidate TypeStructural Role of this compoundTherapeutic Target ExampleReference
Beta-2-Adrenergic AgonistsCore chiral structure providing the necessary stereochemistry for receptor binding.Bronchodilation for asthma treatment. google.com
Beta-3-Adrenergic AgonistsServes as a template for developing agonists for treating obesity and type II diabetes.Human β3-adrenergic receptor. nih.gov
Antimalarial AgentsActs as a precursor for derivatives tested for antimalarial properties.Plasmodium falciparum. medchemexpress.com
VasodilatorsForms the basic structure for drugs used in treating peripheral vascular disorders.Adrenergic receptors. drugbank.com

Intermediate in the Synthesis of Chiral Amine-Containing Active Pharmaceutical Ingredients (APIs)

Beyond adrenergic agonists, the chiral amine functionality is a cornerstone of a vast number of Active Pharmaceutical Ingredients (APIs). Enantiomerically pure compounds like this compound are valuable intermediates because they introduce a key chiral center early in a synthetic sequence, avoiding costly and often inefficient resolution steps later on. nih.gov The synthesis of optically active 2-amino-1-phenylethanol derivatives is of significant interest for producing intermediates for various therapeutic agents, including anti-obesity drugs. google.com The general structure of phenylethanolamine is found in a wide range of APIs, highlighting its importance as a versatile synthetic intermediate. wikipedia.org

Table 2: Role as an Intermediate for Chiral Amine APIs
Synthetic StepFunction of this compoundExample API Class BenefittingReference
Chiral Pool SynthesisProvides a readily available, enantiomerically pure starting material.CNS-active agents mdpi.com
Reductive AminationCan be synthesized from a corresponding ketone or can react with ketones to build larger molecules.Anti-obesity agents google.com
Scaffold for DerivatizationThe amine and alcohol groups allow for extensive modification to create libraries of new compounds.Cardiovascular drugs wikipedia.org

Role in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for creating chiral molecules, and it relies on the use of chiral catalysts, which often consist of a metal center bound to a chiral ligand. The structure of this compound makes it an excellent candidate for incorporation into such catalytic systems.

Development of Chiral Ligands

Chiral ligands are organic molecules that bind to a central metal atom to create a chiral catalytic complex. mdpi.com This complex can then direct a chemical reaction to favor the formation of one enantiomer over the other. Amino alcohols like this compound are effective ligand precursors because the nitrogen of the amino group and the oxygen of the alcohol group can both coordinate to the metal center, forming a stable bidentate chelate ring. This chelation creates a rigid and well-defined chiral environment around the metal, which is essential for high stereoselectivity. enamine.net Ligands derived from chiral amino alcohols have been successfully used in a variety of metal-catalyzed reactions, including asymmetric additions and C-H functionalization. mdpi.comnih.gov While much research has focused on derivatives of 1,10-phenanthroline (B135089) researchgate.net or 1-phenylethylamine (B125046) mdpi.com, the principles extend to ligands derived from phenylethanolamines.

Chiral Auxiliaries in Stereoselective Transformations

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. nih.gov After the reaction, the auxiliary is cleaved off, having served its purpose of directing the formation of a specific stereoisomer. This compound and its relatives are effective chiral auxiliaries. nih.govrsc.org The auxiliary is covalently attached to a non-chiral starting material, creating a diastereomeric intermediate. The pre-existing stereocenter of the auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. This results in a highly diastereoselective transformation. This strategy has been applied in reactions such as the diastereoselective synthesis of heterocyclic compounds like lactams and piperidin-2-ones. mdpi.com

Table 3: Application of Phenylethanolamine Scaffolds in Asymmetric Synthesis
ApplicationMechanism of ActionExample Reaction TypeReference
Chiral LigandForms a chiral metal complex that catalyzes a reaction enantioselectively.Asymmetric addition of organo-zinc to aldehydes. mdpi.com
Chiral AuxiliaryTemporarily attaches to a substrate to direct a diastereoselective reaction.Diastereoselective cyclization to form lactams. mdpi.comnih.gov

Synthesis of Structurally Diverse Phenylethanolamine Derivatives

The chemical structure of this compound offers multiple points for modification, making it a versatile scaffold for generating diverse libraries of compounds for drug discovery and other applications. wikipedia.org The primary sites for chemical transformation are the secondary amine, the secondary alcohol, and the aromatic phenyl ring.

The synthesis of phenylethanolamine itself can be achieved through methods like the reduction of benzoyl cyanide or 2-nitro-1-phenyl-ethanol. wikipedia.org Once the core is formed, further derivatization can occur. The amino group can undergo reactions such as alkylation, acylation, or sulfonylation to explore how different substituents on the nitrogen affect biological activity. nih.gov The hydroxyl group can be esterified or etherified. Furthermore, the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions, which can significantly alter the molecule's electronic properties and interaction with biological targets. nih.gov This synthetic flexibility allows chemists to systematically explore structure-activity relationships, optimizing a lead compound for improved potency, selectivity, or pharmacokinetic properties. acs.org A variety of synthetic routes exist for producing phenylethanolamine derivatives, including multi-step processes involving Friedel-Crafts acylation, nucleophilic substitution, and reduction. google.com

Q & A

Basic Research Questions

Q. What enantioselective synthetic routes are recommended for (S)-2-(Ethylamino)-1-phenylethanol?

  • Answer : The compound can be synthesized via asymmetric reduction of a ketone precursor (e.g., 2-ethylamino-1-phenylethanone) using chiral catalysts such as BINAP-Ru complexes or enzymatic methods (e.g., alcohol dehydrogenases). Retrosynthetic analysis tools like AI-powered synthesis planners (e.g., Reaxys or Pistachio models) suggest feasible pathways by prioritizing stereocontrol and yield optimization .

Q. How can the stereochemical purity of this compound be confirmed?

  • Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10, v/v) to resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally related compounds like (1R,2S)-2-Amino-1,2-diphenylethanol .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Answer : LC-MS with electrospray ionization (ESI+) in positive ion mode provides high sensitivity. Calibrate using a deuterated internal standard (e.g., d₃-ethylamine derivative) to account for matrix effects. UV-Vis detection at 254 nm is also effective if interferences are minimal .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

  • Answer : Discrepancies often arise from stereochemical impurities or metabolic instability. Perform chiral purity assays (e.g., circular dichroism) and stability studies under physiological conditions (pH 7.4, 37°C). For example, derivatives like (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride show variable activity depending on enantiomeric excess .

Q. What experimental designs are optimal for studying the metabolic fate of this compound?

  • Answer : Use isotopically labeled analogs (e.g., ¹³C or ¹⁵N at the ethylamino group) and incubate with liver microsomes or hepatocytes. Monitor metabolites via LC-HRMS and correlate with computational predictions (e.g., CYP450 docking simulations). This approach validated the metabolic pathways of related β-amino alcohols .

Q. How to design mechanistic studies on the stereoselectivity of this compound in receptor binding?

  • Answer : Employ molecular dynamics (MD) simulations to model interactions with target receptors (e.g., adrenergic receptors). Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics. Comparative studies with the (R)-enantiomer, as done for (S)-2-(Methylamino)-2-phenylethanol hydrochloride, reveal stereospecific affinity differences .

Q. What strategies mitigate racemization during large-scale synthesis of this compound?

  • Answer : Optimize reaction conditions (low temperature, inert atmosphere) and avoid protic solvents. Use additives like triethylamine to stabilize intermediates. AI-driven reaction optimization tools (e.g., Reaxys_biocatalysis model) predict conditions that minimize epimerization .

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